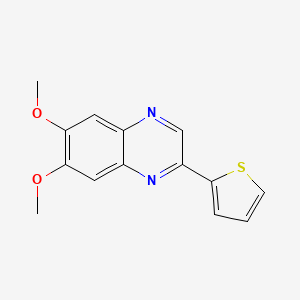
Methyl 5-amino-2,2-dimethyl-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-amino-2,2-diméthyl-5-oxopentanoate de méthyle est un composé organique de formule moléculaire C8H15NO3. Il est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et l'industrie. Ce composé est particulièrement remarquable pour son rôle de solvant vert, offrant une alternative non toxique aux solvants aprotiques polaires traditionnels .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le 5-amino-2,2-diméthyl-5-oxopentanoate de méthyle peut être synthétisé par des additions de Michael catalysées par des bases à partir de blocs de construction facilement disponibles. Cette méthode implique une réaction rapide et sans solvant qui prend environ 30 minutes et nécessite des quantités catalytiques de base (moins de 6,5 mol%). La haute pureté du composé est obtenue grâce à de nouvelles réactions monostage .
Méthodes de production industrielle
Dans les milieux industriels, la production de 5-amino-2,2-diméthyl-5-oxopentanoate de méthyle suit des voies de synthèse similaires mais à plus grande échelle. L'accent est mis sur l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés tout en respectant les principes de la chimie verte. Cela inclut la minimisation des déchets et l'utilisation de réactifs respectueux de l'environnement .
Analyse Des Réactions Chimiques
Types de réactions
Le 5-amino-2,2-diméthyl-5-oxopentanoate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les réactions se produisent généralement sous des conditions de température et de pression contrôlées pour assurer la formation du produit souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent entraîner une variété de dérivés en fonction du substituant introduit .
Applications de recherche scientifique
Le 5-amino-2,2-diméthyl-5-oxopentanoate de méthyle a une large gamme d'applications de recherche scientifique :
Mécanisme d'action
Le mécanisme d'action du 5-amino-2,2-diméthyl-5-oxopentanoate de méthyle implique son interaction avec des cibles moléculaires et des voies à l'intérieur des cellules. Le composé agit comme un solvant, facilitant la dissolution et l'interaction de diverses molécules. Sa nature non toxique lui permet d'être utilisé dans des applications sensibles sans nuire aux systèmes biologiques .
Applications De Recherche Scientifique
Methyl 5-amino-2,2-dimethyl-5-oxopentanoate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of methyl 5-amino-2,2-dimethyl-5-oxopentanoate involves its interaction with molecular targets and pathways within cells. The compound acts as a solvent, facilitating the dissolution and interaction of various molecules. Its non-toxic nature allows it to be used in sensitive applications without causing harm to biological systems .
Comparaison Avec Des Composés Similaires
Composés similaires
5-(diméthylamino)-2-méthyl-5-oxopentanoate de méthyle : Ce composé est similaire en structure mais contient un groupe diméthylamino au lieu d'un groupe amino.
5-chloro-2,2-diméthyl-5-oxopentanoate de méthyle : Ce composé a un substituant chloro, ce qui modifie ses propriétés chimiques et sa réactivité.
Unicité
Le 5-amino-2,2-diméthyl-5-oxopentanoate de méthyle se distingue par sa nature non toxique et son rôle de solvant vert. Sa combinaison unique de propriétés le rend adapté à une large gamme d'applications, de la recherche scientifique à la production industrielle .
Propriétés
Numéro CAS |
193621-17-9 |
|---|---|
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
methyl 5-amino-2,2-dimethyl-5-oxopentanoate |
InChI |
InChI=1S/C8H15NO3/c1-8(2,7(11)12-3)5-4-6(9)10/h4-5H2,1-3H3,(H2,9,10) |
Clé InChI |
FWJSLKIKTZUMHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC(=O)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester](/img/structure/B12566362.png)
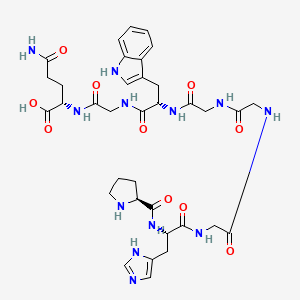
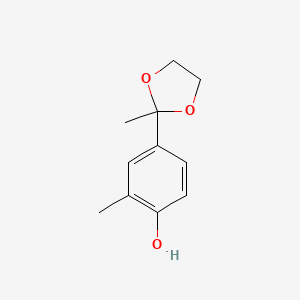
![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)
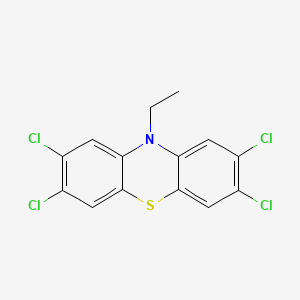
![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)
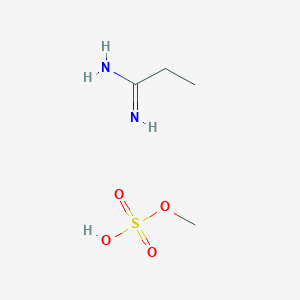
![2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol](/img/structure/B12566386.png)



![3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide](/img/structure/B12566406.png)
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde)](/img/structure/B12566416.png)
